2-Amino-5-fluoro-3-nitrophenol
CAS No.:
Cat. No.: VC18340689
Molecular Formula: C6H5FN2O3
Molecular Weight: 172.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5FN2O3 |
|---|---|
| Molecular Weight | 172.11 g/mol |
| IUPAC Name | 2-amino-5-fluoro-3-nitrophenol |
| Standard InChI | InChI=1S/C6H5FN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2 |
| Standard InChI Key | RJMMOVUNKUMESI-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])N)O)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecule consists of a phenol backbone with three substituents:
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Amino group (–NH₂) at position 2
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Nitro group (–NO₂) at position 3
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Fluoro group (–F) at position 5
This arrangement creates a meta relationship between the nitro and amino groups, while the fluoro group occupies a para position relative to the hydroxyl group. The electron-withdrawing nitro and fluoro groups influence the compound’s acidity, solubility, and reactivity.
Physicochemical Properties
While experimental data for 2-amino-5-fluoro-3-nitrophenol are scarce, properties can be extrapolated from structurally similar compounds:
The fluoro group’s electronegativity likely enhances the compound’s stability against hydrolysis compared to non-fluorinated analogs.
Synthesis and Manufacturing
Key Synthetic Routes
Two plausible pathways are proposed based on patents for related compounds:
Nucleophilic Substitution of Halogenated Precursors
Adapting methods from , 2,4-difluoro-3-nitrobenzene could react with ammonia to introduce the amino group:
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Amination:
Reaction conditions: 35–40°C, excess ammonia (molar ratio 2–4:1) .
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Hydroxylation:
Acidic hydrolysis or diazotization (e.g., using NaNO₂/H₂SO₄) introduces the phenolic –OH group .
Ring-Opening of Benzoxazole Derivatives
As described in , benzoxazole intermediates can undergo nucleophilic substitution followed by ring-opening:
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Substitution: A benzoxazole derivative reacts with a fluorinating agent (e.g., KF) at position 5.
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Ring-Opening: Hydrolysis under acidic conditions yields the target compound.
Optimization Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at position 5 requires careful control of reaction conditions.
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Purification: Column chromatography or recrystallization may be needed to separate isomers.
Reactivity and Hazards
Chemical Behavior
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Redox Activity: The amino group acts as a mild reducing agent, while the nitro group is oxidizing. This duality may lead to intramolecular redox reactions under heat .
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Incompatibilities: Reacts with strong oxidizers (e.g., peroxides) and acids, emitting toxic fumes (CO, NOₓ) .
Industrial and Research Applications
Dye and Pigment Intermediate
The compound’s aromatic amine structure makes it a candidate for azo dye synthesis. Fluorination enhances lightfastness, a desirable trait in textiles and inks .
Pharmaceutical Building Block
Nitro groups are often reduced to amines for drug synthesis. For example:
The resultant diamine could serve as a precursor to antifolate agents or kinase inhibitors.
Photographic Chemistry
Nitroaromatics are used in cyan-image-forming couplers. Fluorination improves dye stability under humid conditions, as seen in analogous compounds .
Analytical Characterization
Spectroscopic Data (Predicted)
| Technique | Key Signals |
|---|---|
| IR Spectroscopy | –OH stretch (3200 cm⁻¹), –NO₂ asymmetric (1520 cm⁻¹), –NH₂ bend (1650 cm⁻¹) |
| ¹H NMR (DMSO-d₆) | δ 6.8 (d, H-4), δ 7.1 (d, H-6), δ 5.2 (s, –OH) |
| ¹³C NMR | δ 150 (C-3, –NO₂), δ 115 (C-5, –F) |
Chromatographic Methods
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HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min.
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TLC: Rf ≈ 0.45 (silica gel, ethyl acetate/hexane 1:1).
Environmental and Regulatory Considerations
Ecotoxicity
No direct data exist, but structural analogs show:
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Biodegradation: Nitro groups impede microbial breakdown, leading to persistence.
Future Research Directions
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Synthetic Optimization: Develop catalysts to improve yield in amination steps.
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Toxicological Studies: Assess chronic exposure risks and metabolites.
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Applications in Electronics: Explore use as a dopant in organic semiconductors.
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